molecular formula C16H21N3O4 B14039555 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester

3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester

Cat. No.: B14039555
M. Wt: 319.36 g/mol
InChI Key: PWUDSGZDTUJUSB-YHWZYXNKSA-N
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Description

3-(2-Nitro-phenylamino)-8-aza-bicyclo[321]octane-8-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of bicyclic compounds This compound features a unique structure with a bicyclo[321]octane core, which is fused with a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and reagents, such as samarium diiodide, to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethyl ester can produce various ester derivatives.

Scientific Research Applications

3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester has significant potential in various scientific research fields:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The bicyclic structure may also facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is unique due to the presence of the nitro group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

ethyl (1R,5S)-3-(2-nitroanilino)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3/t11?,12-,13+

InChI Key

PWUDSGZDTUJUSB-YHWZYXNKSA-N

Isomeric SMILES

CCOC(=O)N1[C@@H]2CC[C@H]1CC(C2)NC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC(=O)N1C2CCC1CC(C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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